2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2S/c1-25-13-8-3-2-7-12(13)23-14(21-22-17(23)26)9-20-16(24)15-10(18)5-4-6-11(15)19/h2-8H,9H2,1H3,(H,20,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBJDUSNYPWDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a novel synthetic derivative that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.83 g/mol. The structure features a triazole ring which is a pivotal component in many bioactive compounds.
Biological Activity Overview
-
Antimicrobial Activity :
- The 1,2,4-triazole scaffold is recognized for its antibacterial and antifungal properties. Research indicates that compounds with this structure exhibit significant activity against various pathogens, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
- A study on triazole derivatives showed that certain hybrids displayed minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against bacterial strains .
-
Anticancer Properties :
- The thioxo group in the compound has been associated with anticancer activity. For instance, related triazole derivatives have shown promising results against human cancer cell lines with IC50 values indicating potent cytotoxicity .
- A specific study highlighted that triazole derivatives demonstrated significant inhibition of tumor cell proliferation in colon cancer models .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent investigation focused on the anticancer potential of various triazole derivatives. Among them, a compound structurally similar to the target molecule exhibited an IC50 value of 4.363 μM against the HCT116 human colon cancer cell line. This activity was compared favorably to doxorubicin, a standard chemotherapeutic agent .
The biological activity of triazole compounds is often attributed to their ability to interact with specific enzymes and receptors within microbial and cancerous cells:
- Enzyme Inhibition : Triazoles can inhibit enzymes critical for cell wall synthesis in bacteria and fungal organisms.
- Cell Cycle Disruption : In cancer cells, these compounds may interfere with cell cycle progression and induce apoptosis through various signaling pathways.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
The 1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. For instance, triazole hybrids have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and fluconazole .
1.2 Antifungal Properties
The antifungal efficacy of triazole derivatives is well-documented. Compounds similar to 2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide have demonstrated effectiveness against a range of fungal pathogens, making them potential candidates for treating fungal infections resistant to conventional therapies .
1.3 Anticancer Potential
Research into the anticancer properties of triazole derivatives has revealed promising results. The thioxo group in this compound may enhance its ability to act as a chemopreventive agent. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Agricultural Applications
2.1 Fungicides
Due to their antifungal properties, triazole compounds are also explored as agricultural fungicides. Their ability to inhibit fungal growth can be utilized in crop protection against various plant pathogens. The structure of 2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide suggests potential efficacy in this area .
2.2 Plant Growth Regulators
Some triazole derivatives have been investigated for their role as plant growth regulators. They can modulate plant growth responses and enhance resistance to biotic and abiotic stresses . The methoxyphenyl group may contribute to these effects by interacting with plant hormone pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazole compounds aids in the design of more effective derivatives. The presence of halogens (like chlorine and fluorine) and functional groups (like methoxy and thio) significantly influences the biological activity of these compounds. For example:
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases antibacterial potency |
| Fluorine | Enhances lipophilicity and bioavailability |
| Methoxy | Improves solubility and reduces toxicity |
| Thio group | Contributes to anticancer activity |
Case Studies
Case Study 1: Antibacterial Activity Against MRSA
A study demonstrated that a series of 1,2,4-triazole derivatives exhibited potent antibacterial activity against MRSA strains with MIC values ranging from 0.25 to 0.5 μg/mL. The incorporation of electron-withdrawing groups like fluorine was crucial for enhancing activity .
Case Study 2: Antifungal Efficacy
Another investigation highlighted the effectiveness of triazole-based fungicides against Fusarium species in agricultural settings. These compounds showed substantial reductions in fungal biomass and spore germination rates compared to untreated controls .
Comparison with Similar Compounds
a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ([7–9])
Key Differences :
- Substituents : These compounds (X = H, Cl, Br) feature a sulfonylphenyl group at position 5 of the triazole and a 2,4-difluorophenyl group at position 4, contrasting with the target compound’s 2-methoxyphenyl and benzamide substituents .
- Tautomerism : Like the target compound, these exist predominantly in the thione tautomeric form, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) .
- Synthesis : Derived from cyclization of hydrazinecarbothioamides in basic media, similar to the target compound’s likely synthetic pathway .
b) (S)-N-(2-Chloro-6-fluorophenyl)-4-(4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-5-fluoro-2-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
Key Differences :
- Triazole Substitution : The triazole ring here is substituted with ethyl, hydroxymethyl, and trifluoropropyl groups, introducing steric bulk and polar functionalities absent in the target compound .
- Benzamide Modifications : Additional fluorine atoms and a trifluoropropoxy group enhance metabolic stability but may reduce solubility compared to the target compound’s simpler chloro/fluoro pattern .
Analogues with Alternative Heterocyclic Cores
a) 2-chloro-6-fluoro-N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Key Differences :
- Core Structure : Replaces the triazole with a thiazole-pyrazole hybrid, altering electronic properties and conformational flexibility .
- Substituents : Retains the 2-chloro-6-fluorobenzamide moiety but introduces a 4-methoxyphenyl-thiazole group, which may shift binding interactions in biological targets .
Comparative Data Table
Research Findings and Implications
- Structural Stability : The thione tautomer in the target compound and analogues like [7–9] enhances stability, as evidenced by IR and NMR data .
- Biological Relevance : The chloro/fluoro benzamide motif is conserved across analogues, suggesting its importance in target engagement (e.g., kinase or protease inhibition). Thione-containing triazoles may chelate metal ions in enzyme active sites .
- Synthetic Challenges : Alkylation of triazole-thiones (as in the target compound) requires precise control to avoid N- vs. S-alkylation byproducts, a common issue in such syntheses .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Approach :
- Reaction Conditions : Use reflux with absolute ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure (see for analogous triazole syntheses).
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity of the triazole-thione moiety.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures can improve purity.
- Design of Experiments (DoE) : Apply statistical methods to optimize parameters like temperature, molar ratios, and reaction time (refer to for DoE frameworks).
- Key Reference :
Q. What analytical techniques are critical for characterizing this compound?
- Essential Techniques :
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR | Confirm molecular structure | H NMR (δ 7.2–8.1 ppm for aromatic protons), C NMR for carbonyl groups |
| Mass Spectrometry | Verify molecular weight | ESI-MS for [M+H]+ ion at m/z ~435.8 (calculated) |
| HPLC | Assess purity | C18 column, acetonitrile/water gradient, UV detection at 254 nm |
- Advanced Tools : X-ray crystallography for absolute stereochemical confirmation (if crystals are obtainable).
- Key Reference :
Q. How do the functional groups (e.g., triazole-thione, benzamide) influence reactivity?
- Triazole-Thione :
- Susceptible to nucleophilic attack at the sulfur atom, enabling thiol-disulfide exchange reactions.
- Can act as a ligand in metal coordination complexes (e.g., with Cu) for catalytic studies.
- Benzamide :
- Undergo hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.
- Participate in hydrogen bonding, critical for target binding in medicinal chemistry.
- Experimental Validation : Conduct stability studies under varying pH and temperature conditions.
- Key Reference :
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in triazole ring functionalization (see for ICReDD’s reaction path search methods).
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies.
- Software Tools : Gaussian, ORCA, or AutoDock for docking simulations.
- Key Reference :
Q. What strategies address contradictory bioactivity data across different assays?
- Root-Cause Analysis :
| Factor | Investigation Method |
|---|---|
| Purity | Repeat assays with HPLC-validated batches |
| Solubility | Use DMSO/cosolvent systems to ensure uniform dissolution |
| Assay Conditions | Standardize cell lines, incubation times, and controls |
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets ().
- Key Reference :
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Modification Strategy :
- Triazole Core : Introduce substituents (e.g., methyl, halogens) to alter electron density.
- Benzamide Moiety : Replace methoxy groups with ethoxy or nitro groups to modulate lipophilicity.
- Biological Testing : Screen derivatives against target panels (e.g., kinase inhibitors, antimicrobial assays) and correlate results with computational descriptors (e.g., logP, polar surface area).
- Key Reference :
Q. What novel applications exist beyond medicinal chemistry?
- Agrochemicals : Test herbicidal activity via ALS enzyme inhibition assays (analogous to sulfonylurea herbicides in ).
- Materials Science : Explore use as a ligand in metal-organic frameworks (MOFs) for gas storage or catalysis.
- Key Reference :
Q. How to design scalable reactor systems for this compound’s synthesis?
- Parameters :
- Mixing Efficiency : Use continuous-flow reactors to enhance heat/mass transfer during triazole formation.
- Safety : Implement inert atmosphere (N) to prevent oxidation of thione groups.
- Scale-Up Tools : Leverage CRDC subclass RDF2050112 for reactor design principles ().
- Key Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
